molecular formula C12H14N4O3 B2998379 3-((2,5-dimethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 450375-83-4

3-((2,5-dimethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B2998379
CAS RN: 450375-83-4
M. Wt: 262.269
InChI Key: FHUYBWDHTSEWHJ-UHFFFAOYSA-N
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Description

The compound “3-((2,5-dimethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one” is a complex organic molecule. It contains a 1,2,4-triazin-5(4H)-one ring, which is a type of heterocyclic compound. This ring is substituted with an amino group that is further substituted with a 2,5-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazin-5(4H)-one ring and the 2,5-dimethoxyphenyl group would likely have significant effects on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amino group and the 1,2,4-triazin-5(4H)-one ring could potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Condensing Agent in Synthesis 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a relative of the chemical , serves as an efficient condensing agent facilitating the formation of amides and esters. Its utility in the synthesis process is underscored by the ease of removal of co-products, offering a practical approach to compound formation under atmospheric conditions without solvent drying requirements (Kunishima et al., 1999).

Antimicrobial Activity Research into 1,2,4-triazole derivatives, which share a core structural motif with the compound of interest, has unveiled compounds demonstrating significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents with efficacy against various microorganisms (Bektaş et al., 2010).

Supramolecular Self-Assembly Studies on aminopyrimidine and amino-s-triazines derivatives, closely related to the chemical structure , have illuminated their capacity for supramolecular self-assembly. These properties are vital for developing advanced materials and nanotechnology applications, where the precise control of molecular assembly is crucial (Sundaramoorthy et al., 2014).

Synthesis of 2-Oxazolines The transformation of carboxylic acids into 2-oxazolines using 2-chloro-4,6-dimethoxy-1,3,5-triazine highlights the role of triazine derivatives in synthetic organic chemistry. This reaction pathway, enabling the production of 2-oxazolines at room temperature, exemplifies the versatility of triazine-based compounds in facilitating organic synthesis (Bandgar & Pandit, 2003).

Anti-Proliferative Activities Research into N-Mannich bases of 1,3,4-oxadiazole derivatives, which share structural similarities with the compound under discussion, has shown these compounds possess anti-proliferative activities against various cancer cell lines. This finding underscores the potential of triazine derivatives in the development of new anticancer therapies (Al-Wahaibi et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its mechanism of action, evaluate its safety and efficacy, and develop new methods for its synthesis .

properties

IUPAC Name

3-(2,5-dimethoxyanilino)-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-7-11(17)14-12(16-15-7)13-9-6-8(18-2)4-5-10(9)19-3/h4-6H,1-3H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUYBWDHTSEWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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